octahydro-2-benzothiophen-4-one
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Overview
Description
Octahydro-2-benzothiophen-4-one: is a versatile organic compound with the molecular formula C8H12OS and a molecular weight of 156.25 g/mol It is a derivative of benzothiophene, characterized by a saturated bicyclic structure containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2-benzothiophen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions can lead to the formation of benzothiophene motifs . This method involves the formation of a quaternary spirocyclization intermediate, followed by selective ipso-addition and S-migration processes .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell has been reported to be effective . The reaction is carried out at room temperature with specific electrolytes and co-solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2-benzothiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Octahydro-2-benzothiophen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octahydro-2-benzothiophen-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo radical-mediated transformations and participate in cyclization reactions to form various products . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Benzothiophene: A structurally related compound with a similar sulfur-containing bicyclic structure.
Benzofuran: Another bicyclic compound with an oxygen atom instead of sulfur.
Thiophene: A simpler sulfur-containing heterocycle.
Uniqueness: Octahydro-2-benzothiophen-4-one is unique due to its saturated bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
Properties
IUPAC Name |
3,3a,5,6,7,7a-hexahydro-1H-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-8-3-1-2-6-4-10-5-7(6)8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICDSLVAPPMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CSCC2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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